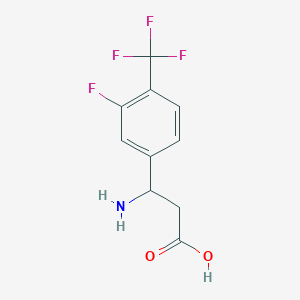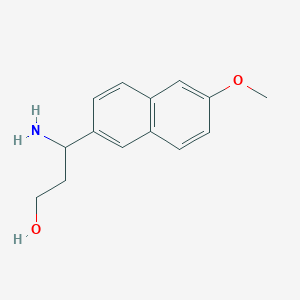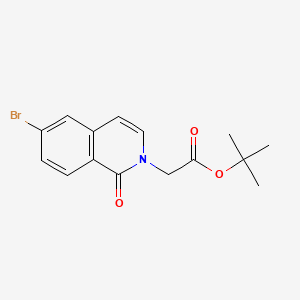
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is a chemical compound with the molecular formula C15H16BrNO3 and a molecular weight of 338.1964 . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with a suitable isoquinoline derivative. One common method includes the use of tert-butyl bromoacetate as a building block during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride and bases like imidazole to facilitate the reaction .
Analyse Des Réactions Chimiques
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate can be compared with other similar compounds, such as:
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 2-(6-bromo-3-(isopropylamino)-2-oxopyrazin-1(2H)-yl)acetate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific isoquinoline structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16BrNO3 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromo-1-oxoisoquinolin-2-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-13(18)9-17-7-6-10-8-11(16)4-5-12(10)14(17)19/h4-8H,9H2,1-3H3 |
Clé InChI |
XHHAIXSFZXRBRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=CC2=C(C1=O)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


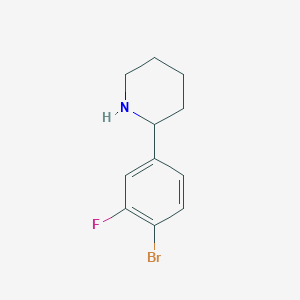
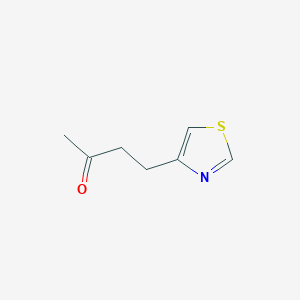

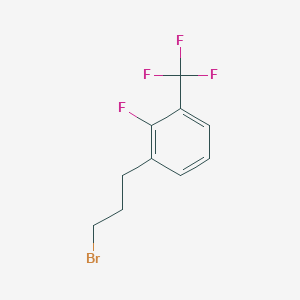
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)

![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
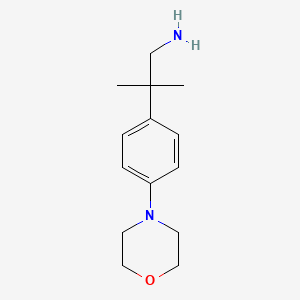
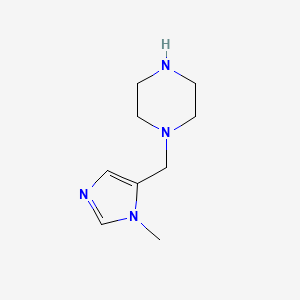
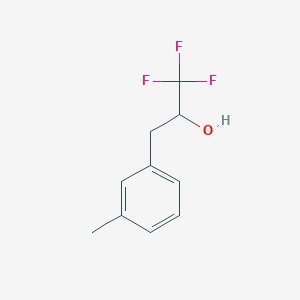
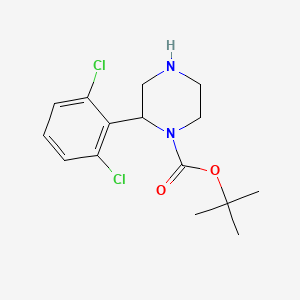
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
